N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a piperidine ring, a dichlorophenyl group, and an oxazole ring, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 3,4-dichlorobenzyl chloride with piperidine under basic conditions to form 1-[(3,4-dichlorophenyl)methyl]piperidine.
-
Oxazole Ring Formation: : The next step involves the formation of the oxazole ring. This can be done by reacting 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperidine intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
-
Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxazole ring or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide is studied for its potential interactions with biological targets, such as enzymes or receptors. It can serve as a probe to understand biological pathways and mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine and oxazole rings can interact with other functional groups in the target molecule. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide: Similar structure but with different chlorine substitution on the phenyl ring.
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-ethyl-1,2-oxazole-5-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the oxazole ring.
Uniqueness
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The combination of the dichlorophenyl group with the piperidine and oxazole rings provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-11-8-16(24-21-11)17(23)20-13-4-6-22(7-5-13)10-12-2-3-14(18)15(19)9-12/h2-3,8-9,13H,4-7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMHDHHXBGIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.